

Application Notes and Protocols: 4-(3-Methoxyphenyl)piperidine Hydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)piperidine
hydrochloride

Cat. No.: B1419197

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuroscience research applications of **4-(3-Methoxyphenyl)piperidine hydrochloride**. While this specific molecule is not extensively characterized in publicly available literature, its structural motif is a cornerstone of numerous centrally active agents. Based on established structure-activity relationships of related phenylpiperidine compounds, this guide outlines the hypothesized mechanism of action of **4-(3-Methoxyphenyl)piperidine hydrochloride** as a modulator of dopaminergic and serotonergic systems. Detailed protocols for the in vitro characterization of its activity at the dopamine D2 receptor (D2R) and serotonin 1A receptor (5-HT1A) are provided, enabling researchers to elucidate its pharmacological profile.

Introduction: The Phenylpiperidine Scaffold in Neuroscience

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). The strategic placement of substituents on the phenyl and piperidine rings allows for the fine-tuning of affinity and selectivity for a wide range of neurotransmitter receptors and transporters.[1] Notably,

derivatives of this scaffold have yielded potent and selective ligands for dopamine and serotonin receptors, making them invaluable tools for dissecting the complex neurocircuitry underlying both normal brain function and pathological states such as Parkinson's disease, schizophrenia, depression, and anxiety.^{[1][2][3]}

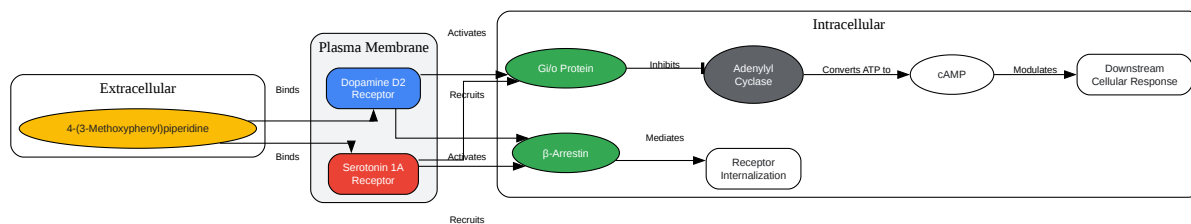
4-(3-Methoxyphenyl)piperidine hydrochloride belongs to this important chemical class. The presence of the methoxy group at the meta-position of the phenyl ring is a common feature in ligands targeting monoamine receptors.^[2] Although detailed biological data for this specific compound is sparse, its structure strongly suggests potential interactions with dopamine and serotonin receptors, making it a valuable investigational tool.

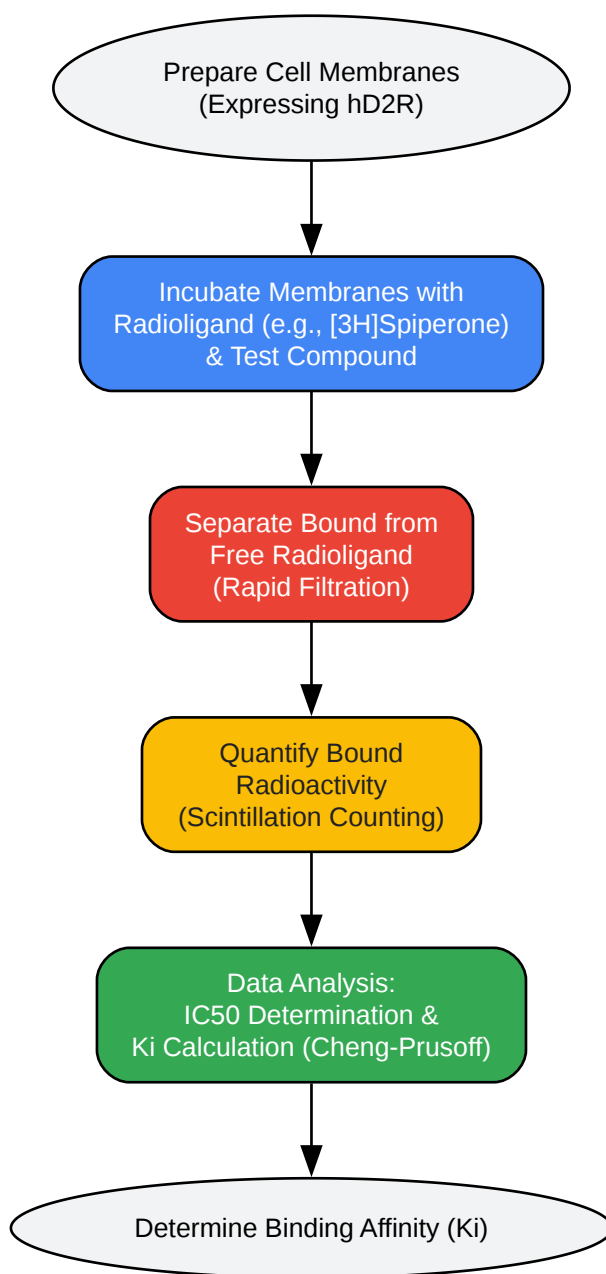
Hypothesized Mechanism of Action

Based on the extensive literature on related methoxyphenylpiperidine and methoxyphenylpiperazine analogues, it is hypothesized that **4-(3-Methoxyphenyl)piperidine hydrochloride** acts as a ligand for dopamine receptors (particularly the D2-like family: D2, D3, D4) and/or serotonin receptors (such as 5-HT1A and 5-HT2A).^{[2][4][5][6]} The nature of this interaction (agonist, partial agonist, or antagonist) and its selectivity profile must be determined empirically.

The primary signaling pathways for the D2 and 5-HT1A receptors, the most likely targets, are initiated by their coupling to Gi/o proteins. Activation of these G protein-coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[7] Furthermore, these receptors can also signal through G protein-independent pathways, such as those involving β -arrestin recruitment.^[7]

Visualizing the Hypothesized Signaling Pathways





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